Declopramide

Cellular Pharmacokinetics Tumor Cell Absorption Chemosensitizer Uptake

Declopramide (OXI-104, 3-Chloroprocainamide, 3-CPA) is an orally active N-substituted benzamide and a third-generation DNA repair inhibitor. It is classified as a chemosensitizer and radiosensitizer, investigated for use in colorectal cancer, solid tumors, and inflammatory bowel disease.

Molecular Formula C13H20ClN3O
Molecular Weight 269.77 g/mol
CAS No. 891-60-1
Cat. No. B1670142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeclopramide
CAS891-60-1
SynonymsDeclopramide;  3-CPA;  OXI-104;  3-Chloroprocainamide;  IMO-B.
Molecular FormulaC13H20ClN3O
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
InChIInChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18)
InChIKeyYEYAKZXEBSVURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Declopramide (CAS 891-60-1) as a Third-Generation DNA Repair Inhibitor: Procurement Baseline


Declopramide (OXI-104, 3-Chloroprocainamide, 3-CPA) is an orally active N-substituted benzamide and a third-generation DNA repair inhibitor [1]. It is classified as a chemosensitizer and radiosensitizer, investigated for use in colorectal cancer, solid tumors, and inflammatory bowel disease [2]. Its proposed mechanisms involve NF-κB inhibition and activation of the mitochondrial apoptotic caspase cascade [3].

Why Declopramide Cannot Be Interchanged with Procainamide or Metoclopramide Analogs


Declopramide is structurally distinct from other benzamide DNA methylation inhibitors; it is the 3-chloro derivative of procainamide and a close analog of metoclopramide (MCA). This chlorination is not a trivial substitution—it directly impacts cellular pharmacokinetics and target engagement. While procainamide is a relatively weak DNA methyltransferase inhibitor requiring high concentrations (≥50 μM) for demethylation activity [1], and MCA exhibits genotoxic liability in cultured cells that procainamide lacks [2], Declopramide demonstrates distinct properties: higher tumor cell absorption rate compared to its parent scaffold [3] and retention of anti-inflammatory activity comparable to MCA without documented clastogenic effects [4]. Generic substitution among these benzamides is therefore invalid.

Declopramide Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Declopramide Demonstrates Superior Cellular Absorption Relative to the Procainamide Scaffold

In vitro analysis of cellular absorption kinetics revealed that Declopramide possesses a higher tumor cell absorption rate than the unsubstituted procainamide scaffold [1]. This property is a direct consequence of the 3-chloro substitution and contributes to enhanced intracellular bioavailability at the site of action.

Cellular Pharmacokinetics Tumor Cell Absorption Chemosensitizer Uptake

Declopramide Maintains In Vivo Anti-Tumor Efficacy Despite N-Acetylation Metabolism

Declopramide administered orally at 40 mg/kg produced statistically equivalent tumor growth inhibition (p > 0.05) compared to its primary metabolite N-acetyl-declopramide, which also exhibits strong antitumor properties [1]. This is critical because oral administration of Declopramide results in substantial first-pass metabolism to N-acetyl-declopramide, yet the overall antitumor efficacy is not compromised—a finding explained by the metabolite's intrinsic bioactivity.

Drug Metabolism Oral Bioavailability N-acetyl-declopramide In Vivo Efficacy

Declopramide Induces p53-Independent Apoptosis via the Mitochondrial Pathway

Declopramide induces apoptosis at doses above 250 μM through cytochrome c release and caspase-9 activation in both mouse 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells [1]. Critically, both apoptosis and G2/M cell cycle arrest are independent of p53 activation, as demonstrated by identical effects in p53-deficient HL60 cells [1]. This contrasts with many conventional chemotherapeutics that require functional p53 for full activity.

p53-Independent Apoptosis Mitochondrial Pathway G2/M Cell Cycle Arrest Caspase Activation

Declopramide and Metoclopramide Exhibit Equivalent In Vivo Anti-Inflammatory Potency

In a murine model of LPS-induced inflammation, both Declopramide (3-CPA) and Metoclopramide (MCA) produced dose-dependent inhibition of TNFα within the identical dose range of 10-500 mg/kg [1]. Furthermore, both compounds prevented lung edema in rats when administered at 3 × 50 mg/kg [1]. This establishes functional equivalence in anti-inflammatory efficacy between the two benzamides.

TNF-alpha Inhibition In Vivo Anti-inflammatory NF-κB Inflammatory Bowel Disease

Declopramide Induces Dose-Dependent In Vivo Tumor Growth Inhibition in T24 Astrocytoma Xenografts

Declopramide (3-CPA) demonstrated dose-dependent inhibition of tumor growth in SCID mice xenografted with human brain astrocytoma (T24) when administered intramuscularly every third day for 14-20 days [1]. This established a reproducible dose-response relationship in a relevant solid tumor model.

In Vivo Antitumor Efficacy Xenograft Model Brain Astrocytoma Dose-Response

Declopramide is Structurally Engineered from Procainamide for Enhanced DNA Methyltransferase Targeting

Procainamide is recognized as a safer alternative to nucleoside analogs like 5-aza-2'-deoxycytidine, but it requires high concentrations (≥50 μM) to achieve DNA demethylation and suppress cancer cell growth [1]. This limitation has driven systematic pharmacological exploitation of the procainamide scaffold to develop more potent DNA methylation inhibitors [1]. Declopramide, as a 3-chloro-substituted procainamide derivative, represents a key intermediate in this lead optimization trajectory.

Lead Optimization Pharmacological Exploitation DNA Methylation Inhibition Procainamide Derivatives

Declopramide Best Application Scenarios Based on Quantitative Differentiation Evidence


Studies Requiring p53-Independent Apoptosis Induction in Hematologic Malignancies

Declopramide is the preferred N-substituted benzamide for apoptosis studies in HL60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cell lines, particularly where p53 functional status is a confounding variable. Unlike many chemotherapeutics whose activity is attenuated in p53-mutant backgrounds, Declopramide induces cytochrome c release, caspase-9 activation, and G2/M arrest equivalently in p53-wild-type (70Z/3) and p53-deficient (HL60) cells at doses above 250 μM [1]. This property is established through direct comparative data across cell lines with differing p53 status [1].

In Vivo Solid Tumor Xenograft Studies in Brain Cancer Models

For in vivo brain tumor xenograft studies, Declopramide offers dose-dependent tumor growth inhibition in the T24 human brain astrocytoma SCID mouse model [1]. This specific xenograft efficacy is established via direct experimental data, whereas comparable solid tumor inhibition data for the parent compound procainamide are less robust. The oral bioavailability of Declopramide—with efficacy maintained despite first-pass metabolism to N-acetyl-declopramide [2]—further supports its utility in long-term in vivo dosing regimens.

Inflammatory Bowel Disease and TNFα-Mediated Inflammation Models

Declopramide (3-CPA) matches Metoclopramide (MCA) in dose-dependent TNFα inhibition (10-500 mg/kg) and lung edema prevention (3 × 50 mg/kg) in rodent models [1]. This functional equivalence is established through direct head-to-head in vivo comparison. However, given MCA's documented genotoxic liability in cultured mammalian cells [2], Declopramide presents a mechanistically comparable alternative with a potentially differentiated safety profile for inflammatory disease research, particularly where avoiding DNA damage confounders is critical.

Lead Optimization Programs Targeting Procainamide-Derived DNA Methylation Inhibitors

Procainamide is a validated DNMT1 inhibitor with a favorable safety profile compared to nucleoside analogs, but its clinical translation is limited by the high concentrations (≥50 μM) required for DNA demethylation activity [1]. Declopramide serves as a key 3-chloro-substituted derivative in the pharmacological exploitation of this scaffold [1]. It should be prioritized over procainamide in structure-activity relationship (SAR) studies and medicinal chemistry campaigns aimed at improving benzamide-class DNA methylation inhibitor potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Declopramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.